5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
The compound “5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The structure-activity relationship study of this compound and its analogues showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Molecular Structure Investigations
Compounds structurally related to the mentioned chemical have been synthesized for detailed molecular structure investigations. The synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties has been explored. These compounds' molecular structures were investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions controlling molecular packing and the electronic properties were analyzed, demonstrating the compounds' polar nature and potential for various scientific applications (Shawish et al., 2021).
Biological Activity Screening
Research has also extended into evaluating the biological activities of these compounds. Piperazine-azole-fluoroquinolone hybrids were synthesized and tested for their antimicrobial activity, DNA gyrase, and Topoisomerase IV inhibition potentials. These studies revealed that fluoroquinolone hybrids possess good antimicrobial activity and excellent DNA gyrase inhibition, indicating their potential use in developing new antimicrobial agents (Mermer et al., 2019).
Potential for Antimicrobial Applications
Further studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial efficacies against various bacterial strains, including MRSA and VRE. These compounds also demonstrated effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases. This research underscores the potential of such compounds in treating bacterial infections and combating biofilm-associated resistance mechanisms (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it has been absorbed and distributed to the target tissues .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can affect a variety of molecular and cellular processes, potentially making the compound useful in chemotherapy .
Biochemical Analysis
Biochemical Properties
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one interacts with ENTs, specifically showing more selectivity towards ENT2 than ENT1 . This interaction is crucial in the regulation of adenosine function and chemotherapy .
Cellular Effects
The compound’s effects on cells are primarily through its interaction with ENTs. It influences cell function by regulating the transport of nucleoside and nucleoside analogues, which are essential for nucleotide synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ENTs in an irreversible and non-competitive manner . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km .
Temporal Effects in Laboratory Settings
Over time, the compound’s inhibitory effect on ENTs cannot be washed out, indicating its irreversible nature
Transport and Distribution
The compound is transported and distributed within cells through its interaction with ENTs
properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAMMDYQBJZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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